molecular formula C6H6BrNO2 B6646578 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde

Cat. No.: B6646578
M. Wt: 204.02 g/mol
InChI Key: KZPPJJDZYATJFM-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde ( 803712-69-8) is a brominated and methoxylated pyrrole derivative of interest in organic synthesis and medicinal chemistry research. With the molecular formula C6H6BrNO2 and a molecular weight of 204.02 g/mol , this compound serves as a versatile chemical building block. The structure incorporates both an aldehyde and a bromine substituent, which are functional handles for further chemical modification via reactions such as cross-coupling or condensation. The presence of a methoxy group adds to its structural uniqueness and influences its electronic properties. As a pyrrole derivative, it is a potential intermediate in the exploration of novel compounds for pharmaceutical and materials science applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-2-6(7)8-4(5)3-9/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPPJJDZYATJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methoxy-1H-Pyrrole-2-Carbaldehyde

The precursor is typically synthesized via Vilsmeier-Haack formylation of 3-methoxy-1H-pyrrole.

Procedure :

  • React 3-methoxy-1H-pyrrole (1.0 equiv) with phosphorus oxychloride (POCl₃, 1.2 equiv) in dimethylformamide (DMF) at 0–5°C.

  • Quench with aqueous sodium acetate and extract with ethyl acetate.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1) to yield the aldehyde (68–72% yield).

Bromination Strategies

Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C achieves regioselective substitution at position 5, guided by the methoxy group’s ortho/para-directing effects.

Optimized Protocol :

  • Dissolve 3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 equiv) in anhydrous DCM.

  • Add NBS (1.05 equiv) portionwise under nitrogen at 0°C.

  • Stir for 4 h, then quench with saturated NaHCO₃.

  • Isolate the product via recrystallization (n-hexane/ethyl acetate, 6:1) to obtain 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (58% yield, purity >95% by HPLC).

Key Data :

ParameterValue
Reaction Temperature0°C
SolventDichloromethane
CatalystNone
Yield58%
Regioselectivity>95% (C-5)

Cyclization Approaches for Pyrrole Core Assembly

Paal-Knorr Synthesis with Functionalized Diketones

Functional Group Interconversion Strategies

Methoxy Group Introduction via O-Methylation

A two-step sequence involving hydroxylation followed by methylation offers flexibility:

  • Hydroxylation :

    • Oxidize 5-bromo-1H-pyrrole-2-carbaldehyde at C-3 using mCPBA in acetic acid (45% yield).

  • Methylation :

    • Treat the hydroxylated intermediate with methyl iodide (1.5 equiv) and K₂CO₃ in acetone under reflux (82% yield).

Advantages :

  • Avoids direct handling of sensitive methoxy-containing precursors.

  • Enables late-stage diversification of the methoxy group.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Electrophilic Bromination5895High regioselectivityRequires preformed aldehyde
Paal-Knorr Cyclization3888Modular substituent introductionLow yield due to steric effects
O-Methylation8297Late-stage functionalizationMulti-step synthesis

Scale-Up Considerations and Industrial Relevance

Industrial production favors the electrophilic bromination route due to:

  • Minimal purification steps (recrystallization suffices).

  • Compatibility with continuous flow reactors for NBS addition.

  • Predictable regioselectivity at scale.

Process Optimization :

  • Replace DCM with ethyl acetate for greener chemistry.

  • Implement in-line FTIR monitoring to track bromine consumption.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki Cross-CouplingPd(PPh₃)₄, Arylboronic acid, K₂CO₃, DMF5-Aryl-3-methoxy-1H-pyrrole-2-carbaldehyde65–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Amine, t-BuONa5-Amino-3-methoxy-1H-pyrrole-2-carbaldehyde50–70%

Key Findings :

  • Bromine substitution is facilitated by palladium catalysts, enabling coupling with arylboronic acids or amines .

  • Steric hindrance from the methoxy group slightly reduces reaction efficiency compared to non-substituted analogs .

Aldehyde Group Reactivity

The aldehyde at position 2 participates in oxidation, reduction, and condensation reactions.

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, H₂O, 80°C3-Methoxy-1H-pyrrole-2-carboxylic acid75%
ReductionNaBH₄, MeOH, RT3-Methoxy-1H-pyrrole-2-methanol90%
CondensationNH₂R, EtOH, ∆Schiff base derivatives60–80%

Mechanistic Insights :

  • The aldehyde’s electrophilic carbon reacts with nucleophiles (e.g., amines) to form imines .

  • Reduction with NaBH₄ proceeds smoothly due to the absence of competing reactive sites .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrole ring undergoes electrophilic substitution, directed by the methoxy group.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃, AcOH, 0°C4-Nitro-5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde45%
SulfonationH₂SO₄, SO₃, 50°C4-Sulfo-5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde55%

Regioselectivity :

  • The methoxy group directs electrophiles to the para position (C4) due to its electron-donating nature .

  • Bromine’s electron-withdrawing effect slightly deactivates the ring, requiring vigorous conditions .

Methoxy Group Transformations

The methoxy group can undergo demethylation or act as a directing group in further functionalization.

Reaction TypeReagents/ConditionsProductYieldSource
DemethylationBBr₃, DCM, -78°C3-Hydroxy-5-bromo-1H-pyrrole-2-carbaldehyde70%
Friedel-Crafts AcylationAlCl₃, AcCl, RT3-Methoxy-4-acetyl-5-bromo-1H-pyrrole-2-carbaldehyde40%

Applications :

  • Demethylation provides a phenolic intermediate for further derivatization .

  • Methoxy-directed acylation occurs at C4, leveraging its ortho/para-directing effects.

Cross-Coupling and Cyclization Reactions

The compound serves as a precursor in tandem reactions to construct complex heterocycles.

Reaction TypeReagents/ConditionsProductYieldSource
Ullmann CouplingCuI, 1,10-Phenanthroline, Aryl iodide5-Aryl-3-methoxy-1H-pyrrole-2-carbaldehyde60%
Paal-Knorr CyclizationNH₄OAc, AcOH, ∆Pyrrolo[1,2-a]pyrimidine derivatives55%

Synthetic Utility :

  • Tandem reactions exploit both the aldehyde and bromine for sequential functionalization .

Scientific Research Applications

Structure

The compound features:

  • Bromine (Br) : Enhances reactivity.
  • Methoxy group (–OCH3) : Influences solubility and electronic properties.

Organic Synthesis

5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde serves as a crucial building block for synthesizing more complex organic molecules, particularly heterocyclic compounds. Its derivatives are utilized in the development of pharmaceuticals and other biologically active compounds.

Research has shown that this compound exhibits significant biological activities:

Antimicrobial Activity

It demonstrates notable antibacterial and antifungal properties. Studies have reported its effectiveness against various resistant bacterial strains.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Anticancer Potential

In vitro studies indicate that 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde can induce apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7.

Table 2: Inhibition of Cancer Cell Proliferation

Concentration (μM)Cell Viability (%)
0100
1075
2550
5025

Anti-inflammatory Effects

This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

Table 3: COX Inhibition Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
5-Bromo-3-methoxy...6080

Case Study: Anticancer Effects

A study focused on the effects of this compound on human breast cancer cells highlighted its ability to reduce cell viability significantly and induce apoptotic pathways through caspase activation.

Case Study: Antimicrobial Efficacy

Another investigation demonstrated the compound's effectiveness against antibiotic-resistant strains, emphasizing its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below compares 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde with five structurally related pyrrole derivatives, highlighting substituent positions, functional groups, and similarity scores derived from structural algorithms :

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Similarity Score
5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde Not Provided C₆H₆BrNO₂ 204.02 Br (C5), OCH₃ (C3) Aldehyde (C2) Reference
3-Bromo-1H-pyrrole-2-carbaldehyde 408359-07-9 C₅H₄BrNO 174.00 Br (C3) Aldehyde (C2) 0.63
5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid 865186-82-9 C₇H₈BrNO₂ 218.05 Br (C5), CH₃ (N1) Carboxylic acid (C2) 0.76
Methyl 5-bromo-1H-pyrrole-2-carboxylate 934-07-6 C₇H₈BrNO₂ 218.05 Br (C5) Ester (C2) 0.71
5-Bromo-1H-pyrrole-2-carbaldehyde 931-34-0 C₅H₄BrNO 174.00 Br (C5) Aldehyde (C2) 0.68
1-Methylpyrrole-2-carboxaldehyde 1192-58-1 C₆H₇NO 109.13 CH₃ (N1) Aldehyde (C2) 0.68

Analysis of Substituent Effects

(a) Bromine Position and Electronic Effects
  • The 5-bromo-3-methoxy derivative exhibits a bromine atom at C5 and methoxy at C3, creating a unique electronic environment. Bromine (electron-withdrawing) and methoxy (electron-donating) groups compete in directing electrophilic substitution reactions.
  • 3-Bromo-1H-pyrrole-2-carbaldehyde (CAS 408359-07-9) has bromine at C3 instead of C5, reducing steric hindrance near the aldehyde group but altering regioselectivity in reactions .
(b) Functional Group Variations
  • Carboxylic Acid vs.
  • Ester vs. Aldehyde : Methyl 5-bromo-1H-pyrrole-2-carboxylate (CAS 934-07-6) features a methyl ester, which is less reactive than an aldehyde but serves as a protecting group in multi-step syntheses .
(c) Methoxy Group Influence
  • The methoxy group in the target compound distinguishes it from analogs like 5-bromo-1H-pyrrole-2-carbaldehyde (CAS 931-34-0).

Physicochemical and Reactivity Comparisons

Solubility and Polarity

  • The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-methoxy analogs like CAS 931-34-0 .
  • Carboxylic acid derivatives (e.g., CAS 865186-82-9) exhibit higher water solubility due to ionization, whereas the aldehyde group in the target compound favors organic phases .

Biological Activity

5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is characterized by the following structure:

C7H6BrNO2\text{C}_7\text{H}_6\text{Br}\text{N}\text{O}_2

This compound features a bromine atom and a methoxy group, which contribute to its chemical reactivity and biological properties.

Biological Activity Overview

The biological activities of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Potentially modulates inflammatory pathways.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde, possess notable antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of 5-Bromo-3-Methoxy-1H-Pyrrole-2-Carbaldehyde

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability:

Concentration (μM)Cell Viability (%)
0100
1075
2550
5025

The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It was shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 2: COX Inhibition Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
5-Bromo-3-methoxy...6080

The mechanisms through which 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde exerts its biological effects are still under investigation. However, it is believed to involve:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Specifically targeting COX enzymes to modulate inflammatory responses.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde?

The Paal-Knorr condensation is a foundational method for constructing pyrrole cores, particularly for 2-formylpyrroles. For this compound, regioselective introduction of the bromo and methoxy substituents is critical. A stepwise approach involves:

  • Bromination of a pre-formed pyrrole intermediate under controlled conditions (e.g., NBS in DMF at 0°C).
  • Methoxylation via nucleophilic substitution or directed ortho-metalation strategies.
  • Final oxidation or formylation of the pyrrole ring using Vilsmeier-Haack conditions . Challenges include avoiding over-bromination and ensuring compatibility of functional groups during sequential reactions.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Key spectral markers include:

  • ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Methoxy groups typically resonate at δ 3.8–4.0 ppm, while pyrrolic protons (NH) are broad signals around δ 10–12 ppm.
  • ¹³C NMR : The aldehyde carbon is observed near δ 185–190 ppm, and brominated carbons show deshielding (δ 110–120 ppm).
  • 2D experiments (HSQC, HMBC) confirm connectivity, especially between the methoxy group and C3, and the bromine substituent at C5 .

Q. What safety protocols are recommended for handling brominated pyrrole derivatives?

  • Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation.
  • Avoid exposure to light/moisture if the compound is photosensitive.
  • Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent decomposition.
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can competing reaction pathways be minimized during the synthesis of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde?

Competing pathways (e.g., over-bromination, aldehyde oxidation) are mitigated by:

  • Temperature control : Low temperatures (–10°C to 0°C) during bromination to limit electrophilic side reactions.
  • Protecting groups : Temporarily protecting the aldehyde as an acetal during methoxylation.
  • Catalytic systems : Using Pd-catalyzed cross-coupling for selective methoxy introduction after bromination . Kinetic vs. thermodynamic product analysis (via DFT calculations) can further guide reagent selection .

Q. What strategies address contradictions in spectroscopic data for structurally similar pyrrole derivatives?

Discrepancies in reported NMR shifts or IR stretches arise from solvent effects, tautomerism, or impurities. To resolve:

  • Standardize conditions : Use deuterated DMSO or CDCl₃ for consistent solvent environments.
  • Variable-temperature NMR : Identify tautomeric equilibria (e.g., NH proton exchange).
  • X-ray crystallography : Validate solid-state structures via SHELX refinement (e.g., SHELXL for small-molecule resolution) .

Q. How can computational modeling predict reactivity patterns in brominated pyrrole-carbaldehydes?

  • DFT calculations (B3LYP/6-31G*) map frontier molecular orbitals to predict electrophilic/nucleophilic sites.
  • MD simulations assess solvation effects on aldehyde reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Docking studies evaluate interactions in biological systems (e.g., enzyme inhibition) .

Q. What experimental design considerations are critical for optimizing regioselective functionalization?

  • Directing groups : Install temporary groups (e.g., pyridine) to steer bromination/methoxylation to specific positions.
  • Kinetic profiling : Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry.
  • Parallel synthesis : Screen catalysts (e.g., CuI vs. Pd(PPh₃)₄) in microwell plates for high-throughput optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde

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